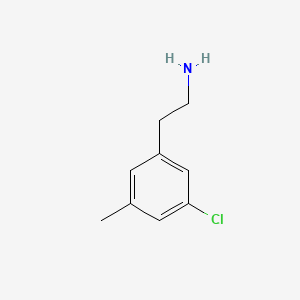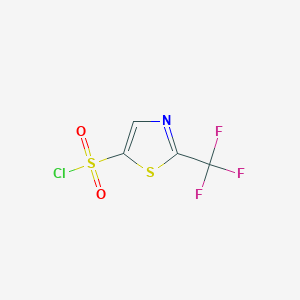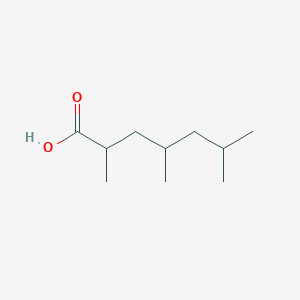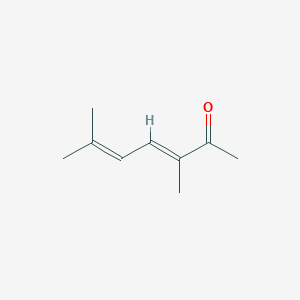
(3E)-3,6-dimethylhepta-3,5-dien-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-3,6-dimethylhepta-3,5-dien-2-one is an organic compound characterized by its unique structure, which includes a conjugated diene system and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3,6-dimethylhepta-3,5-dien-2-one can be achieved through several methods. One common approach involves the aldol condensation of acetone with isoprene under basic conditions, followed by dehydration to form the conjugated diene system. The reaction typically requires a strong base such as sodium hydroxide and is conducted at elevated temperatures to facilitate the elimination of water.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. Catalysts such as zeolites or metal oxides can be employed to enhance the reaction rate and selectivity. The use of advanced separation techniques, such as distillation or chromatography, ensures the purity of the final product.
化学反応の分析
Types of Reactions
(3E)-3,6-dimethylhepta-3,5-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or epoxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The diene system allows for electrophilic addition reactions, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or epoxides.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
(3E)-3,6-dimethylhepta-3,5-dien-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of (3E)-3,6-dimethylhepta-3,5-dien-2-one involves its interaction with specific molecular targets and pathways. The conjugated diene system allows for electron delocalization, which can facilitate interactions with enzymes or receptors. The ketone group can form hydrogen bonds or undergo nucleophilic attack, influencing the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
(3E,7E)-homofarnesol: Similar in structure but with an extended carbon chain.
(3E)-4-(1-methyl-1H-indol-3-yl)but-3-en-2-one: Contains an indole moiety, differing in its aromaticity and potential biological activity.
(3E)-3-[(phenylamino)methylidene]dihydrofuran-2(3H)-one: Features a dihydrofuran ring, offering different reactivity and applications.
特性
分子式 |
C9H14O |
|---|---|
分子量 |
138.21 g/mol |
IUPAC名 |
(3E)-3,6-dimethylhepta-3,5-dien-2-one |
InChI |
InChI=1S/C9H14O/c1-7(2)5-6-8(3)9(4)10/h5-6H,1-4H3/b8-6+ |
InChIキー |
OHFBPBOGOGRXRN-SOFGYWHQSA-N |
異性体SMILES |
CC(=C/C=C(\C)/C(=O)C)C |
正規SMILES |
CC(=CC=C(C)C(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1E)-N-[(4-Methoxyphenyl)methyl]ethanimine](/img/structure/B13454803.png)
![{[(1,5-Dibromopentan-3-yl)oxy]methyl}benzene](/img/structure/B13454807.png)
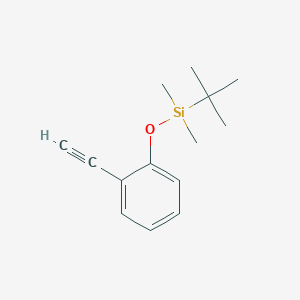
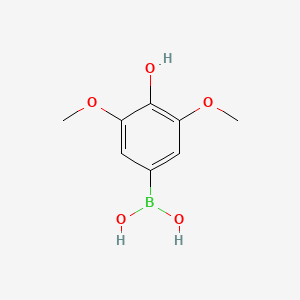
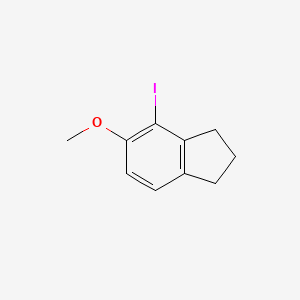
![[5-(Methoxycarbonyl)-2-methylthiophen-3-yl]boronic acid](/img/structure/B13454838.png)
![2-{2,6-diazaspiro[3.3]heptan-2-yl}-N-methylacetamide dihydrochloride](/img/structure/B13454840.png)
![Tert-butyl 6-ethenyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13454849.png)
![2-(3-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine](/img/structure/B13454856.png)
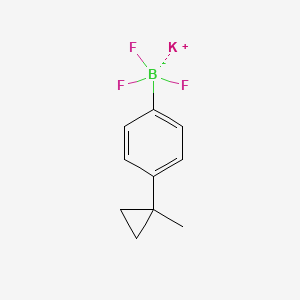
![Methyl3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1'-carboxylatehydrochloride](/img/structure/B13454872.png)
